molecular formula C13H13BrN2O2 B5371570 5-bromo-N-ethyl-N-(4-pyridinylmethyl)-2-furamide

5-bromo-N-ethyl-N-(4-pyridinylmethyl)-2-furamide

Cat. No. B5371570
M. Wt: 309.16 g/mol
InChI Key: VIIURSCHUNFIGG-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-N-(4-pyridinylmethyl)-2-furamide, also known as BpF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BpF is a furamide derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied in detail.

Scientific Research Applications

5-bromo-N-ethyl-N-(4-pyridinylmethyl)-2-furamide has been studied extensively in the field of medicinal chemistry due to its potential applications in the development of new drugs. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

Mechanism of Action

The exact mechanism of action of 5-bromo-N-ethyl-N-(4-pyridinylmethyl)-2-furamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and can also inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been shown to have a low toxicity profile, making it a potentially safe compound for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-ethyl-N-(4-pyridinylmethyl)-2-furamide in lab experiments is its high degree of purity, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other compounds, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-ethyl-N-(4-pyridinylmethyl)-2-furamide, including its potential use as a fluorescent probe for detecting metal ions in biological systems, its use in the development of new anti-inflammatory and anti-cancer drugs, and its potential use as an anti-bacterial agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. Further research is needed to fully understand the potential of this compound in various applications.

Synthesis Methods

5-bromo-N-ethyl-N-(4-pyridinylmethyl)-2-furamide is synthesized using a specific method that involves the reaction of 5-bromo-2-furoic acid with ethylamine and 4-pyridinemethanol. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a high degree of purity.

properties

IUPAC Name

5-bromo-N-ethyl-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-2-16(9-10-5-7-15-8-6-10)13(17)11-3-4-12(14)18-11/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIURSCHUNFIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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